molecular formula C5H7BrO3 B2939893 3-(Bromomethyl)oxetane-3-carboxylic acid CAS No. 1802048-89-0

3-(Bromomethyl)oxetane-3-carboxylic acid

Cat. No.: B2939893
CAS No.: 1802048-89-0
M. Wt: 195.012
InChI Key: BPGGWEZKGGFKTB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H7BrO3 and a molecular weight of 195.01 g/mol . It is characterized by the presence of a bromomethyl group attached to an oxetane ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Bromomethyl)oxetane-3-carboxylic acid involves the reaction of oxetane-3-carboxylic acid with bromomethyl reagents under basic conditions . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxetane derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxetane-3-carboxylic acid derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of oxetane-3-carboxylic acid or its derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3-(azidomethyl)oxetane-3-carboxylic acid, while reduction with LiAlH4 produces oxetane-3-carboxylic acid.

Scientific Research Applications

3-(Bromomethyl)oxetane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various oxetane derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bromomethyl group substitution reactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-(Bromomethyl)oxetane-3-carboxylic acid exerts its effects involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The oxetane ring provides a strained, reactive environment that facilitates these reactions. Molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    3-Bromooxetane: Similar structure but lacks the carboxylic acid group.

    Oxetane-3-carboxylic acid: Lacks the bromomethyl group.

    2-(Bromomethyl)oxetane: Bromomethyl group is positioned differently on the oxetane ring.

Uniqueness

3-(Bromomethyl)oxetane-3-carboxylic acid is unique due to the presence of both the bromomethyl and carboxylic acid groups on the oxetane ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(bromomethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGGWEZKGGFKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802048-89-0
Record name 3-(bromomethyl)oxetane-3-carboxylic acid
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